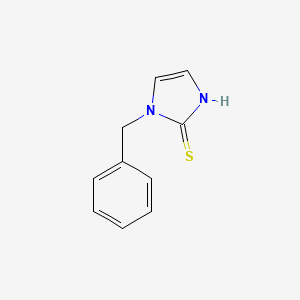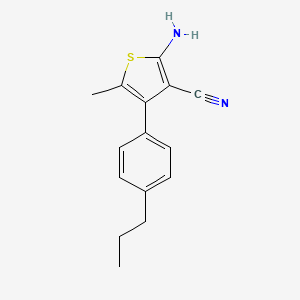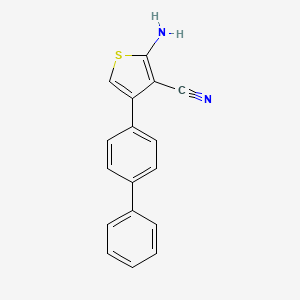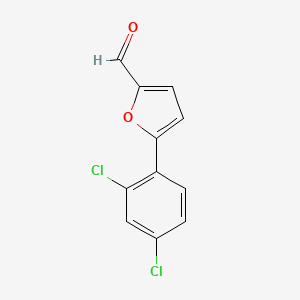
4,5-Dibromo-2-furaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,5-Dibromo-2-furaldehyde and its derivatives involves several key reactions. One approach includes the nitration of 4,5-Dibromo-2-furaldehyde, which leads to the replacement of the bromine atom in the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate. Additionally, the reaction of butyllithium with 4,5-Dibromo-2-furaldehyde acetal facilitates the replacement of the bromide in the α-position of the furan nucleus by lithium, showcasing the compound's reactivity and potential for functionalization (Tarasova & Gol'dfarb, 1965).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and computational methods has revealed detailed insights into the electronic structure of 4,5-Dibromo-2-furaldehyde derivatives. Studies on similar compounds, such as 5-(hydroxymethyl)-2-furaldehyde, have utilized Density Functional Theory (DFT) to optimize molecular geometry, vibrational properties, and electronic properties, providing a comprehensive understanding of the structural and electronic nuances of these molecules (Rajkumar et al., 2020).
Chemical Reactions and Properties
4,5-Dibromo-2-furaldehyde undergoes various chemical reactions, demonstrating its versatility. For instance, its interaction with secondary amines under Lewis acid catalysis results in the formation of 4,5-diaminocyclopent-2-enones, a process that showcases its reactivity and potential for creating complex molecular structures (Li & Batey, 2007).
Physical Properties Analysis
The physical properties of 4,5-Dibromo-2-furaldehyde derivatives can be deduced from studies on similar furan compounds. For example, the molecular geometry and conformational properties of 5-methyl-2-furaldehyde have been determined through electron diffraction, offering insights into the bond lengths, angles, and overall molecular structure that likely share similarities with 4,5-Dibromo-2-furaldehyde derivatives (Shishkov, Vilkov, & Hargittai, 1995).
Chemical Properties Analysis
The chemical properties of 4,5-Dibromo-2-furaldehyde are pivotal in its application in synthetic chemistry. Its ability to undergo diverse reactions, such as palladium-catalyzed cross-coupling, highlights its utility in synthesizing a wide range of functionalized furan derivatives. These reactions are not only indicative of its chemical reactivity but also of its potential to serve as a building block in organic synthesis (Gauthier et al., 2002).
Aplicaciones Científicas De Investigación
Síntesis de nuevos compuestos de furano
El 4,5-Dibromo-2-furaldehído puede utilizarse para preparar nuevos compuestos de furano de difícil acceso con tres sustituyentes en el núcleo . Esto amplía la gama de compuestos de furano disponibles para diversas aplicaciones en la investigación científica .
Nitración
La nitración del this compound con ácido nítrico en anhídrido acético sustituye el átomo de bromo en la posición α del núcleo de furano por un grupo nitro, formando 4-bromo-5-nitro-2-furanmetanodiol diacetato . Esta reacción puede utilizarse en la síntesis de diversos compuestos nitro .
Reacción con butil litio
En la reacción del butil litio con el acetal de this compound, el bromo en la posición α del núcleo de furano se sustituye por litio . Esta reacción puede utilizarse en la síntesis de diversos compuestos de litio .
Síntesis de alcohol furfurílico
El alcohol furfurílico, un producto importante, puede producirse a partir de la hidrogenación catalítica del furfural . El this compound puede convertirse en furfural, que luego puede hidrogenarse para producir alcohol furfurílico .
Producción de ácido furoico
La reacción de Cannizzaro del furfural produce ácido furoico , que es una materia prima importante para la síntesis orgánica y un compuesto intermedio en la producción de medicamentos y perfumes . El this compound puede convertirse en furfural, que luego puede someterse a la reacción de Cannizzaro .
Producción de hidroximetilfurfural
La hidroximetilación del furfural con formaldehído es el método comercial para producir hidroximetilfurfural . El this compound puede convertirse en furfural, que luego puede hidroximetilarse .
Síntesis de furano y tetrahidrofurano
La producción comercial de furano y tetrahidrofurano (THF) se realiza mediante la descarboxilación catalítica e hidrogenación sucesiva del furfural . El this compound puede convertirse en furfural, que luego puede descarboxilarse e hidrogenarse .
Síntesis de ciclobutenodjonas de furano
El this compound puede utilizarse como bloque de construcción para la síntesis de ciclobutenodjonas de furano , que son potentes antagonistas de los receptores acoplados a proteínas G . Esto tiene posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos .
Safety and Hazards
Direcciones Futuras
The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .
Mecanismo De Acción
Target of Action
The primary target of 4,5-Dibromo-2-furaldehyde is the furan nucleus . The compound interacts with this target through a series of chemical reactions, leading to various transformations .
Mode of Action
The mode of action of 4,5-Dibromo-2-furaldehyde involves several steps. First, the compound undergoes nitration with nitric acid in acetic anhydride, which results in the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group . This forms 4-bromo-5-nitro-2-furanmethanediol diacetate .
In another reaction, butyllithium replaces the bromide in the α-position of the furan nucleus with lithium . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.
Biochemical Pathways
The biochemical pathways affected by 4,5-Dibromo-2-furaldehyde are primarily related to the synthesis of furan compounds . The compound can be used as a starting point for further transformations, leading to the creation of various trisubstituted furans . These furans may be of interest as physiologically active substances or for the synthesis of compounds close in structure to natural products .
Result of Action
The result of the action of 4,5-Dibromo-2-furaldehyde is the formation of new furan compounds with three substituents in the nucleus
Action Environment
The action of 4,5-Dibromo-2-furaldehyde can be influenced by various environmental factors. For example, the presence of other reactive groups can affect the compound’s reactions . Additionally, the compound’s reactivity may be affected by temperature, as evidenced by the unsuccessful attempt to eliminate a bromine atom from the aldehyde at temperatures between -10 and -15 degrees Celsius .
Propiedades
IUPAC Name |
4,5-dibromofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHCCZDQZBLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360170 | |
| Record name | 4,5-Dibromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2433-85-4 | |
| Record name | 4,5-Dibromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5-dibromo-2-furaldehyde in organic synthesis?
A1: 4,5-Dibromo-2-furaldehyde serves as a valuable building block in organic synthesis. Its structure, containing a furan ring with two bromine atoms and an aldehyde group, allows for various chemical transformations. [] This versatility makes it a useful precursor for synthesizing more complex molecules. []
Q2: Can you provide an example of how 4,5-dibromo-2-furaldehyde is used to create other compounds?
A2: While the specific reactions are not detailed in the abstract, the title "Syntheses from 4,5-dibromo-2-furaldehyde" implies its use as a starting material. [] The bromine atoms can participate in substitution reactions, while the aldehyde group can undergo reactions like oxidations, reductions, or condensations to build upon the furan core structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

